4-methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
The compound 4-methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a nitrogen-rich tricyclic heterocycle with a fused ring system (tricyclo[7.4.0.0²,⁶]) and four nitrogen atoms distributed across its framework. Key structural features include:
- A methyl group at position 2.
- A 6-(trifluoromethyl)pyridine-3-carbonyl substituent at position 11, introducing electron-withdrawing trifluoromethyl and carbonyl functionalities.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-6-15-22-8-12-9-24(5-4-13(12)25(15)23-10)16(26)11-2-3-14(21-7-11)17(18,19)20/h2-3,6-8H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBBDHGRFJZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the presence of a-CF3 group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency.
Biological Activity
The compound 4-methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is an intriguing molecule due to its complex structure and potential biological activities. This article explores various aspects of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.30 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known to influence the biological properties of compounds significantly.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Certain analogs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes linked to disease pathways.
Antimicrobial Activity
A study conducted on pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Potential
In vitro studies have evaluated the cytotoxic effects of several pyridine-based compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The proposed mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyridine Derivative A | MCF-7 | 15 | ROS Induction |
| Pyridine Derivative B | HeLa | 10 | Apoptosis Induction |
Enzyme Inhibition
Research has also focused on the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) by pyridine derivatives. These enzymes are crucial in inflammatory pathways and targeting them can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s tetraazatricyclo framework is more complex than the bicyclic systems in –2 (e.g., imidazo[1,2-a]pyridine or thiazolo-pyrimidine). The 6-(trifluoromethyl)pyridine-3-carbonyl group introduces both lipophilic (CF₃) and polar (C=O) properties, akin to the 3-trifluoromethylphenyl substituent in compound 7b .
Synthetic Approaches :
- Cross-coupling reactions (e.g., Suzuki in 7b) are effective for introducing aryl/heteroaryl groups, suggesting applicability to the target compound’s pyridine moiety .
- Condensation methods (e.g., in 11b and 12) could facilitate tricyclic core formation .
Spectroscopic Trends :
- IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) and nitrile groups (~2200 cm⁻¹) are consistent across analogs .
- 19F NMR : The CF₃ group in 7b and the target compound would exhibit similar deshielded signals .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 403 for 11b) align with calculated formulas .
Electronic and Biological Implications: Electron-withdrawing groups (NO₂ in 7b, CN in 11b/12) enhance stability and reactivity. The target compound’s CF₃ and carbonyl groups may similarly influence pharmacokinetic properties. Imidazo[1,2-a]pyridines (e.g., 7b) are pharmacologically active, suggesting the target compound could have bioactivity modulated by its substituents .
Structural Analog from Metabolite Data
A metabolite with the IUPAC name 7-(dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5-dione ( ) shares a related tricyclic backbone but differs in substituents (dimethylamino, propyl, dione).
Preparation Methods
Preparation of 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine
The trifluoromethyl-substituted pyrrolopyridine scaffold is synthesized via cyclization of 3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridin-2-amine under basic conditions. Key methods include:
Method A (59% yield):
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Reagents : Potassium tert-butoxide, N-methylpyrrolidinone (NMP).
-
Mechanism : Base-induced cyclization eliminates trimethylsilanol, forming the pyrrolopyridine ring.
Method B (92% yield):
Oxidation to 6-(Trifluoromethyl)Nicotinic Acid
The pyrrolopyridine intermediate is oxidized to the pyridine-3-carboxylic acid derivative using strong oxidizing agents (e.g., KMnO₄ or RuO₄). Alternatively, directed ortho-metalation followed by carboxylation introduces the carboxylic acid group.
Construction of the Tetraazatricyclic Amine Core
Cyclization Strategies for the Tricyclic System
The tricyclic framework is assembled via sequential nucleophilic aromatic substitutions (SNAr) and Buchwald-Hartwig couplings:
Coupling of the Tricyclic Amine and Acylating Agent
Activation of 6-(Trifluoromethyl)Nicotinic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:
Amide Bond Formation
The tricyclic amine is coupled with the acyl chloride in the presence of a base:
-
Reagents : Triethylamine (TEA) or DIEA in DCM.
-
Conditions : 0°C to room temperature, 12 hours.
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Workup : Aqueous extraction, column chromatography (hexane/EtOAc).
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Yield : 65–75% (estimated).
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
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Tosyl groups are employed to protect amines during cyclization steps.
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Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent undesired nucleophilic attacks.
Analytical Data and Characterization
Spectroscopic Confirmation
Q & A
Basic: What synthetic strategies are recommended for constructing the tetraazatricyclo core of this compound?
Methodological Answer:
The tetraazatricyclo framework can be synthesized via palladium-catalyzed reductive cyclization or multi-component reactions. Key steps include:
- Palladium catalysis : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like tris-o-furylphosphine (tfp) to facilitate cyclization of nitroarene precursors under CO surrogates (e.g., formic acid derivatives) .
- Multi-component reactions : Combine trifluoroacetimidoyl chlorides, hydrazine hydrate, and carbonyl-containing reagents to assemble the pyridine and tricyclic moieties in one pot .
- Microwave-assisted synthesis : Optimize reaction time and yield by comparing microwave vs. conventional heating (e.g., DMF with glacial acetic acid as solvent) .
Advanced: How can contradictions in NMR and mass spectrometry data during structural elucidation be resolved?
Methodological Answer:
Discrepancies often arise from dynamic stereochemistry or solvent-induced shifts. Mitigation strategies:
- X-ray crystallography : Resolve absolute configuration and confirm ring fusion using single-crystal diffraction (e.g., mean C–C bond length precision: 0.004 Å, R factor: 0.035) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to identify conformational flexibility .
Basic: What characterization techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., resolving power >30,000) .
- Multinuclear NMR : Use ¹⁹F NMR to track trifluoromethyl groups (δ ~ -60 to -70 ppm) and ¹H-¹³C HSQC for heterocyclic connectivity .
- Elemental analysis : Validate purity (>95%) by matching C, H, N percentages to theoretical values .
Advanced: How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?
Methodological Answer:
- Electronic effects : The -CF₃ group is strongly electron-withdrawing, reducing pyridine’s basicity and directing electrophilic substitution to meta positions. Computational studies (NBO analysis) quantify charge distribution .
- Steric effects : Bulky -CF₃ can hinder nucleophilic attack on the carbonyl group, requiring optimized reaction conditions (e.g., elevated temps or polar aprotic solvents) .
Basic: What experimental design principles optimize reaction yields for this compound?
Methodological Answer:
- Catalyst screening : Test Pd(0) vs. Pd(II) catalysts with phosphine ligands (e.g., PBu₃) to enhance cyclization efficiency .
- Solvent optimization : Compare DMF, THF, and dichloromethane for solubility and reaction rates. Additives like TMEDA improve Pd catalyst stability .
- Temperature gradients : Use a microwave reactor to rapidly assess optimal temps (e.g., 80–120°C) .
Advanced: How should researchers address discrepancies between in vitro and in vivo bioactivity data?
Methodological Answer:
- Metabolic stability assays : Test cytochrome P450-mediated degradation using liver microsomes to explain reduced in vivo efficacy .
- Solubility modulation : Evaluate logP values; introduce hydrophilic groups (e.g., carboxylic acids) via structural analogs to improve bioavailability .
- Target engagement studies : Use SPR or ITC to validate binding affinity to proposed targets (e.g., enzymes or receptors) under physiological conditions .
Basic: What handling and storage conditions ensure compound stability?
Methodological Answer:
- Storage : Keep at -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
- Handling : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) and avoid prolonged exposure to acidic/basic conditions .
Advanced: Which computational methods predict biological targets and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with binding energies < -8 kcal/mol .
- QSAR modeling : Train models on analogs with anti-inflammatory or analgesic activity (e.g., IC₅₀ values from COX-2 inhibition assays) to guide structural optimization .
Basic: How to troubleshoot low yields in the final cyclization step?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify intermediates; adjust stoichiometry of nitroarene precursors .
- Catalyst regeneration : Replenish Pd(0) catalysts with reducing agents (e.g., formate salts) to maintain turnover .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
